芳基吡唑

描述

Arylpyrazol is a class of compounds that are part of the larger family of pyrazoles. Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Arylpyrazol compounds have been used in various sectors of the chemical industry, including medicine and agriculture . They display a broad range of biological activities, including anti-inflammatory , anticonvulsant , anticancer , antiviral , and selective enzyme inhibition .

Synthesis Analysis

The synthesis of arylpyrazol involves several steps. One efficient method involves the rhodium(III)-catalyzed reaction of N-arylpyrazol-5-ones with diazo compounds . This reaction proceeds through a cascade C−H activation/intramolecular cyclization under mild reaction conditions . Another method involves a one-pot coupling reaction of sugar alkynes, acid chlorides, and hydrazine hydrate at room temperature .

Molecular Structure Analysis

Arylpyrazol derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .

Chemical Reactions Analysis

The chemical reactions involving arylpyrazol are complex and varied. For instance, the reaction of N-arylpyrazol-5-ones with diazo compounds involves a cascade C−H activation/intramolecular cyclization . This reaction proceeds through several steps, including in situ α-iodination of β-ketoesters, pyrazol-3-one formation, substitution with a nitrogen nucleophile, and oxidation/aromatization .

Physical And Chemical Properties Analysis

The physical and chemical properties of arylpyrazol are influenced by the nature of their substituent groups . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

科学研究应用

Arylpyrazol: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry and Drug Discovery

Arylpyrazol compounds have been extensively studied for their potential in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological properties, making them valuable as pharmacophores in various therapeutic areas. For instance, they have been incorporated into compounds like the antipsychotic CDPPB .

Agrochemistry

In the field of agrochemistry, arylpyrazoles play a significant role due to their bioactivity. They have been used in the development of fungicides and pesticides, contributing to the protection of crops from various phytopathogens .

Antifungal Applications

Specific arylpyrazole derivatives have been synthesized and evaluated for their antifungal properties against phytopathogens such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani .

Biological Properties Research

The biological activities of pyrazole derivatives are diverse, ranging from anti-inflammatory and analgesic to antibacterial and antitumor activities. Research in this area continues to expand as new derivatives are synthesized and evaluated .

未来方向

The future directions of arylpyrazol research are promising. There is ongoing research into the synthesis of novel arylpyrazol derivatives, with a focus on improving efficiency and selectivity . Additionally, there is interest in exploring the potential of arylpyrazol compounds in various therapeutic areas .

属性

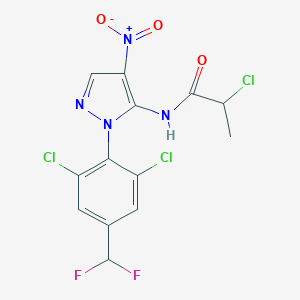

IUPAC Name |

2-chloro-N-[2-[2,6-dichloro-4-(difluoromethyl)phenyl]-4-nitropyrazol-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3F2N4O3/c1-5(14)13(23)20-12-9(22(24)25)4-19-21(12)10-7(15)2-6(11(17)18)3-8(10)16/h2-5,11H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKHHJRDJPCKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)F)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arylpyrazol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of an arylpyrazole?

A1: Arylpyrazoles consist of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, linked directly to an aromatic ring (aryl group).

Q2: Can you describe a common synthetic route for arylpyrazoles?

A2: Arylpyrazoles can be synthesized via various methods. One common approach involves the reaction of substituted phenylhydrazines with 1,3-dicarbonyl compounds, followed by a cyclization reaction. []

Q3: How are meso-tetrakis(1-arylpyrazol-4-yl)porphyrins synthesized?

A3: These porphyrins are synthesized through a multi-step process involving the cyclization of tetramethoxypropane with substituted phenylhydrazine. The resulting product undergoes formylation to yield corresponding aldehydes, which then react with pyrrole under Adler reaction conditions to produce the target porphyrins. []

Q4: What spectroscopic techniques are commonly used to characterize arylpyrazoles?

A4: Researchers commonly employ techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to characterize arylpyrazoles. These methods provide valuable information about the compound's structure and purity. [, ]

Q5: What are some notable biological activities reported for arylpyrazoles?

A5: Arylpyrazoles have demonstrated a range of biological activities, including anti-inflammatory [], antimicrobial [], and potential anticancer properties. [] Some derivatives have also shown promising activity against agricultural pests, specifically mites. []

Q6: How does the structure of an arylpyrazole influence its fluorescence properties?

A6: Studies have shown that the substituents on both the aryl and pyrazole rings can significantly impact the fluorescence properties of arylpyrazole-containing compounds like meso-tetrakis(1-arylpyrazol-4-yl)porphyrins. These modifications can cause shifts in UV-vis and fluorescence spectra and alter fluorescence quantum yields. [, ]

Q7: Are there any arylpyrazole derivatives with herbicidal activity?

A7: Yes, certain substituted arylpyrazoles are known to exhibit herbicidal activity. []

Q8: Have arylpyrazoles been explored in organic synthesis?

A8: Yes, researchers have explored the use of arylpyrazoles in various organic reactions. For instance, a study demonstrated the iodine-mediated construction of polyfunctionalized arylazopyrazoles from β-ketoesters or 2-arylpyrazol-3-ones and arylhydrazines. [, ] Another study employed a Ru(II)-catalyzed C-H activation and annulation reaction involving N-arylpyrazol-5-ones and alkynes to synthesize pyrimidoindolones. []

Q9: What is the significance of the mass fragmentation pattern of arylpyrazoles?

A9: Analyzing the mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles provides insights into their unique fragmentation pathways, aiding in understanding their structure and reactivity. []

Q10: How do structural modifications on the aryl ring influence the biological activity of arylpyrazoles?

A10: Substituting different functional groups on the aryl ring of arylpyrazoles can significantly impact their potency, selectivity, and overall biological activity profile. [, ]

Q11: Are there any specific structural features of arylpyrazoles that are crucial for their anti-mite activity?

A11: While specific structural features contributing to anti-mite activity vary depending on the target species, research suggests that certain substitutions on the aryl ring and modifications to the pyrazole core can enhance potency against pests like Tetranychus cinnabarinus. []

Q12: What challenges are associated with the formulation and stability of arylpyrazoles?

A12: Similar to many organic compounds, arylpyrazoles may face challenges related to stability under various conditions, including temperature, pH, and exposure to light. Formulators often need to develop strategies to enhance their solubility and bioavailability for optimal therapeutic effect. []

Q13: What analytical methods are typically employed for the quality control of arylpyrazoles?

A13: Quality control of arylpyrazoles often involves techniques like high-performance liquid chromatography (HPLC) and various spectroscopic methods to ensure batch-to-batch consistency, purity, and stability. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)

![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)